molecular formula C19H28O2 B1198840 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol

5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol

カタログ番号: B1198840
分子量: 288.4 g/mol
InChIキー: DWGFCVWXMWMPHS-AVQMFFATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol is a bioactive alkylresorcinol derivative of significant interest in natural product and biomedical research. This compound serves as a critical tool for investigating the structure-activity relationships of natural alkylresorcinols, which exhibit a diverse range of biological effects. Research into this and similar compounds has demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic carcinoma), with activity profiles reported to be stronger than that of cisplatin in some studies . Beyond its direct cytotoxic properties, this alkyl resorcinol also exhibits strong antioxidant activity, functioning as a free radical scavenger . Its immunomodulatory potential is particularly noteworthy; studies on closely related derivatives have shown a dual effect, exerting antiproliferative action on tumor cells while simultaneously stimulating the proliferation of normal lymphocytes, suggesting a complex interaction with the immune system . The resorcinol scaffold is recognized for its ability to inhibit the N-terminal domain of heat shock protein 90 (Hsp90), a prominent anticancer drug target, which underlies the mechanism of several clinical-stage therapeutic candidates . This product is presented as a high-purity chemical entity to facilitate these and other advanced research applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

特性

分子式

C19H28O2

分子量

288.4 g/mol

IUPAC名

5-[(4E,7E)-trideca-4,7-dienyl]benzene-1,3-diol

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6+,10-9+

InChIキー

DWGFCVWXMWMPHS-AVQMFFATSA-N

異性体SMILES

CCCCC/C=C/C/C=C/CCCC1=CC(=CC(=C1)O)O

正規SMILES

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O

同義語

1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene
DTDB cpd

製品の起源

United States

類似化合物との比較

Comparison with Similar Resorcinol Derivatives

Resorcinol derivatives vary widely in bioactivity depending on alkyl/alkenyl chain length, substituent positions, and stereochemistry. Below is a comparative analysis of structurally related compounds:

Key Structural-Activity Relationships (SARs)

Chain Length and Lipophilicity: Shorter chains (e.g., C13 in 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol) enhance antibacterial activity by optimizing interactions with Gram-positive cell walls . Longer chains (e.g., C17–C19) reduce membrane penetration efficiency but may improve cytotoxicity or antioxidant effects . The ketone group in 5-(2-oxoheptadecyl)-resorcinol abolishes antimicrobial activity but enhances cytotoxicity, likely due to altered redox properties .

Double Bond Configuration: The E,E configuration in 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol provides optimal geometry for intercalating into bacterial membranes, whereas the Z,Z isomer exhibits weaker interactions .

Phenolic Hydroxyl Groups: Essential for biofilm suppression and membrane disruption. Derivatives lacking hydroxyl groups (e.g., methylated analogs) show diminished activity .

Synergy with Antibiotics: Unique to 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol and its Z,Z variant, which enhance β-lactam efficacy against MRSA by compromising cell wall integrity . This property is absent in cytotoxic or antioxidant resorcinols .

Research Findings and Implications

  • Antimicrobial Specificity : The compound’s selectivity for Gram-positive bacteria over Gram-negative species (e.g., E. coli) is attributed to differences in cell wall complexity, as evidenced by its inability to penetrate the outer membrane of Gram-negative bacteria .
  • Therapeutic Potential: Synergy with conventional antibiotics positions 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol as a promising adjuvant for MRSA treatment .
  • Contrast with Cytotoxic Resorcinols: The absence of antimicrobial activity in cytotoxic derivatives (e.g., 5-(2-oxoheptadecyl)-resorcinol) underscores the importance of substituent chemistry in directing bioactivity .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 280 nm) to assess purity. Calibrate with a certified reference standard and validate using retention time and peak area analysis.
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^13C-NMR to confirm structural integrity. Focus on olefinic proton signals (4E,7E configuration) and resorcinol aromatic protons for stereochemical validation.
  • Mass Spectrometry (MS): Apply ESI-MS or GC-MS to determine molecular weight and fragmentation patterns. Compare with theoretical m/z values for the molecular ion [M+H]+^+.
  • Reference: Structural characterization protocols for resorcinol derivatives, such as 4,5-Dimethylresorcinol, can be adapted .

Basic: What safety precautions are critical when handling 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), wear a NIOSH-approved N95 respirator.
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure (GHS07: H335 – respiratory irritation) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact (H315 – skin irritation) .

Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol derivatives?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial design to vary substituents (e.g., alkyl chain length, double bond position) and measure biological activity (e.g., enzyme inhibition) .
  • Theoretical Framework: Link SAR studies to lipid membrane interaction models or antioxidant mechanisms, leveraging existing resorcinol pharmacology frameworks .
  • Data Analysis: Apply multivariate regression to identify key structural contributors to activity. Validate with molecular docking simulations .

Advanced: How can contradictory data on the biological activity of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol be resolved methodologically?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50_{50} values) and assess heterogeneity using Cochran’s Q test. Adjust for variables like cell line specificity or solvent effects .
  • Replication Studies: Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., 4-Hexylresorcinol) to isolate compound-specific effects .
  • Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in dose-response relationships .

Advanced: What computational strategies enhance the prediction of physicochemical properties for 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol?

Methodological Answer:

  • Quantum Mechanical Calculations: Perform DFT (Density Functional Theory) to predict logP, pKa, and solubility. Compare with experimental data from similar resorcinols .
  • AI-Driven Simulations: Integrate COMSOL Multiphysics with machine learning models to optimize reaction conditions (e.g., solvent selection, temperature) .
  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to predict membrane permeability, leveraging force fields like CHARMM36 .

Basic: What solvent systems are optimal for synthesizing 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol?

Methodological Answer:

  • Polar Aprotic Solvents: Use DMF or DMSO for reactions requiring high solubility of resorcinol intermediates.
  • Hydrogen-Bonding Solvents: Ethanol/water mixtures (70:30 v/v) enhance yield in acid-catalyzed alkylation steps, as demonstrated for 4-Hexylresorcinol .
  • Purification: Employ column chromatography with ethyl acetate/hexane gradients to isolate the dienyl-resorcinol adduct .

Advanced: How should a theoretical framework be formulated to study environmental degradation pathways of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol?

Methodological Answer:

  • Conceptual Model: Link to the OECD Guidelines for Testing Chemicals (e.g., hydrolysis, photolysis studies) and QSAR models for persistence prediction .
  • Experimental Design: Use LC-MS/MS to track degradation products under UV light (λ = 254 nm) and soil microbiota exposure. Compare with 4,5-Dimethylresorcinol degradation kinetics .
  • Data Interpretation: Apply first-order kinetics to derive half-lives and identify rate-limiting steps (e.g., double bond isomerization) .

Advanced: What strategies optimize yield in large-scale synthesis of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol without compromising purity?

Methodological Answer:

  • Process Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and adjust feed rates dynamically .
  • Scale-Up Considerations: Use flow chemistry to enhance heat/mass transfer, minimizing side reactions (e.g., oligomerization) observed in batch reactors .
  • Quality Assurance: Validate purity at each stage via UPLC-MS and enforce strict impurity thresholds (<0.5% by area) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。